![molecular formula C22H21N5O4S B2918543 (Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 1241695-88-4](/img/structure/B2918543.png)
(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme plays a crucial role in lipid metabolism and has been implicated in various metabolic disorders.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a dioxothiolan moiety, and a pyrazolo[3,4-b]pyridine ring. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol.
1. Inhibition of DGAT2
Research indicates that this compound functions as a potent inhibitor of DGAT2. Inhibiting this enzyme can lead to reduced triglyceride synthesis and may have therapeutic implications for obesity and related metabolic diseases. The compound's mechanism involves binding to the active site of DGAT2, disrupting its enzymatic activity.
2. Anti-inflammatory Effects
Preliminary studies have suggested that this compound exhibits anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cell lines. This suggests its potential use in treating inflammatory conditions.
3. Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells without significant toxicity to normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies.
Case Studies
Study | Findings | |
---|---|---|
Study on DGAT2 Inhibition | The compound inhibited DGAT2 activity with an IC50 value of 50 nM | Effective in reducing triglyceride levels |
Anti-inflammatory Assay | Reduced IL-1β and TNFα production by 40% in macrophages | Potential anti-inflammatory agent |
Cytotoxicity Test | Induced apoptosis in breast cancer cells with minimal effect on normal fibroblasts | Promising candidate for cancer therapy |
The biological activity of the compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : Binding to DGAT2 prevents the conversion of diacylglycerol to triglycerides.
- Cytokine Modulation : It modulates the immune response by affecting cytokine production in macrophages.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14-20-10-15(12-24-21(20)27(26-14)18-7-8-32(29,30)13-18)9-16(11-23)22(28)25-17-3-5-19(31-2)6-4-17/h3-6,9-10,12,18H,7-8,13H2,1-2H3,(H,25,28)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSOGCXYLMJBM-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.